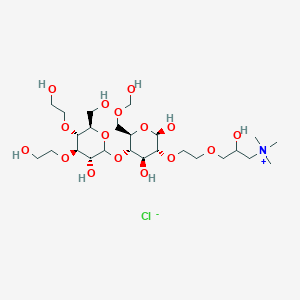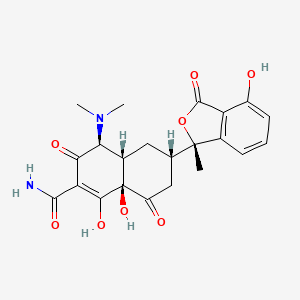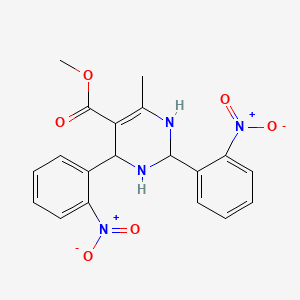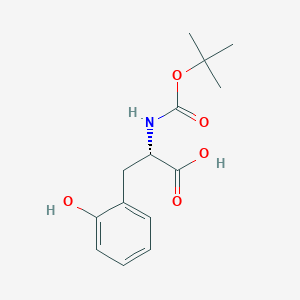
聚季铵盐-10
描述
Polyquaternium-10, also known as PQ-10, is a synthetic polymer used in a wide range of applications. This synthetic polymer has been used in medical, industrial, and cosmetic applications due to its unique properties. PQ-10 is a quaternary ammonium copolymer, which is a type of positively charged polymer that consists of a combination of quaternary ammonium salt and an organic acid. PQ-10 is a highly versatile material that has been used in a variety of applications, such as medical devices, food processing, and cosmetics.
科学研究应用
Ophthalmic Applications
PQ10 has been studied for its biocompatibility and toxicity in ocular applications . It has been found to be well-tolerated in experiments, showing no significant cytotoxic activity in relation to the control of hydroxypropylmethylcellulose (HPMC) in cell lines used in the study . This suggests that PQ10 could be a new alternative in the development of ophthalmic viscosurgical devices .
Tissue Engineering
Functional biomaterials like PQ10 have been extensively employed in diverse research fields such as tissue engineering . Hydrogels, like PQ10, are highly swelling in water and combine the ability of transporting molecular and nano-scale species throughout the material while maintaining solid-like mechanical properties . This feature has led to the widespread use of hydrogels as a scaffolding material in biomedical applications .
Drug Delivery
PQ10’s unique material properties make it an important class of materials for applications in drug delivery . The ability of hydrogels to transport molecular and nano-scale species throughout the material while maintaining solid-like mechanical properties makes them ideal for this application .
Wound Healing
Hydrogels like PQ10 have been used in wound healing applications . Their ability to swell in water and transport molecular and nano-scale species throughout the material, while maintaining solid-like mechanical properties, makes them suitable for this application .
Ecotoxicology
There has been progress in understanding the ecotoxicology of cationic polymers like PQ10 . These polymers are expected to interact with the outer membranes of aquatic organisms and thereby affect their functionalities . This behavior makes it hard to describe the dose-response relationship as responses likely confound external physical effects and internal uptake .
Chromatography Analysis
PQ10 has been used in size exclusion chromatography analysis . The Thermo Scientific LC system is applied for this analysis, with charged aerosol detection .
作用机制
Target of Action
Polyquaternium-10 (PQ-10) is a polymeric quaternary ammonium salt of hydroxyethyl cellulose . It is primarily targeted towards hair and skin, where it acts as a conditioning, anti-static agent, film former, thickener, and fixative . It is a key ingredient in many cosmetic products due to its conditioning ability .
Mode of Action
PQ-10 operates through a charge-driven interaction with its targets. Being a cationic polymer, it carries positive charges that bind with the negatively charged surfaces of hair and skin . When hair gets damaged due to excessive use of styling products or treatments, cysteic acid is formed, which makes the hair even more negatively charged. The positively charged PQ-10 easily binds with the negatively charged hair at several points through ionic interaction, thereby helping to smooth out the cuticle of strands . This interaction also reduces static electricity and forms films .
Biochemical Pathways
It is known that pq-10 forms a thin film on the surface of the skin, attracting moisture from the surroundings and helping to moisturize it . It also helps to retain the moisture on the skin by forming a thin film that acts as a barrier on the surface, preventing water loss .
Pharmacokinetics
It is known that pq-10 has, at most, only a low potential to penetrate the stratum corneum but is adsorbed by keratinous surfaces . This suggests that PQ-10 primarily remains on the surface of the skin and hair, where it exerts its effects.
Result of Action
The result of PQ-10’s action is primarily observed in the improved condition of hair and skin. It provides superb wet compatibility, good manageability, and curl retention . Its anti-static effect and film-forming ability help to keep hair strands soft, smooth, silky, and well-nourished, preventing frizzy and dry hair . For skin, it acts as a conditioning agent, making the skin soft and supple .
Action Environment
The action of PQ-10 can be influenced by environmental factors. For instance, the test media can impact the effect of the polymer, making effects of cationic polymers difficult to test . Furthermore, the presence of other substances, such as sodium lauryl sulfate (SLS), can interfere with the detection chemistry of PQ-10 . Sls can be readily separated from the pq-10/sls mixture by use of an anion-exchange resin .
属性
IUPAC Name |
[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50NO16.ClH/c1-26(2,3)10-15(31)12-35-8-9-39-23-18(32)20(17(13-36-14-30)40-24(23)34)42-25-19(33)22(38-7-5-28)21(37-6-4-27)16(11-29)41-25;/h15-25,27-34H,4-14H2,1-3H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20-,21-,22-,23-,24-,25?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOVCYRTDMQFLY-QZUVRZIUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(COCCOC1C(C(C(OC1O)COCO)OC2C(C(C(C(O2)CO)OCCO)OCCO)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CC(COCCO[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COCO)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OCCO)OCCO)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Whitish powder; [3V Sigma MSDS] | |
| Record name | Polyquaternium 10 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21555 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 71307057 | |
CAS RN |
68610-92-4, 81859-24-7 | |
| Record name | Cellulose, ether with .alpha.-[2-hydroxy-3-(trimethylammonio)propyl]-.omega.-hydroxypoly(oxy-1,2-ethanediyl), chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, ether with α-[2-hydroxy-3-(trimethylammonio)propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl), chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cellulose, 2-hydroxyethyl 2-[2-hydroxy-3-(trimethylammonio)propoxy]ethyl 2-hydroxy-3-(trimethylammonio)propyl ether, chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Polyquaternium-10 interact with hair?
A1: PQ-10 interacts with hair through electrostatic interactions. The negatively charged keratin surface of hair attracts the positively charged quaternary ammonium groups of PQ-10. This adsorption leads to the formation of a thin film on the hair surface. [, , ]
Q2: What are the downstream effects of this interaction?
A2: The adsorption of PQ-10 to hair results in several desirable effects:
- Improved combability: The film reduces friction between hair strands, making hair easier to comb, both wet and dry. [, , ]
- Enhanced feel: The film imparts a smooth and soft feel to the hair. [, ]
- Silicone deposition: PQ-10 aids in the deposition of silicone oils, often found in hair care products, onto the hair surface, further enhancing conditioning properties. [, , ]
Q3: What is the molecular formula and weight of Polyquaternium-10?
A3: Polyquaternium-10 is a polymer, meaning it consists of repeating structural units. While a specific molecular formula is not applicable, its structure is based on hydroxyethyl cellulose modified with quaternary ammonium groups. The molecular weight of PQ-10 can vary depending on the degree of polymerization, but commercial grades typically range from several hundred thousand to several million Daltons. [, , ]
Q4: Is there any spectroscopic data available for characterizing Polyquaternium-10?
A4: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like X-ray fluorescent spectroscopy have been used to study the deposition of silicone oil onto hair in the presence of PQ-10. [] Additionally, techniques like NMR could be employed to characterize the structure and degree of substitution in PQ-10. []
Q5: How does Polyquaternium-10 perform in different surfactant systems?
A5: PQ-10 exhibits good compatibility with various surfactant systems commonly used in shampoos and other personal care products. This compatibility is crucial for maintaining product clarity and facilitating the desired deposition of conditioning agents. [, , ]
Q6: Does the molecular weight of Polyquaternium-10 impact its performance?
A6: Yes, the molecular weight of PQ-10 influences its deposition behavior and overall performance. Higher molecular weight polymers generally exhibit greater deposition onto hair surfaces. [, ]
Q7: Does Polyquaternium-10 possess any catalytic properties?
A7: While PQ-10 is primarily recognized for its conditioning properties, research has explored its potential in facilitating the formation of specific material architectures. In one study, PQ-10 was used as a growth modifier in the synthesis of silicoaluminophosphate (SAPO-11). While not acting as a catalyst itself, PQ-10 influenced the crystallization process, leading to a hierarchical architecture in SAPO-11 with enhanced properties for hydroisomerization reactions. []
Q8: What is the environmental fate of Polyquaternium-10 after its use in cosmetics?
A8: After use, PQ-10 enters wastewater systems. A significant portion partitions to the solid phase, primarily through association with organic matter, during wastewater treatment processes. The remaining fraction is released into the environment via treated wastewater effluent. [, ]
Q9: What are the potential ecotoxicological effects of Polyquaternium-10?
A9: Research indicates that some polyquaterniums, particularly those with high charge densities, can negatively impact aquatic organisms like algae. The potential for environmental risk highlights the need for understanding the fate and effects of PQ-10 and exploring mitigation strategies. [, ]
Q10: Are there any known methods to mitigate the environmental impact of Polyquaternium-10?
A10: The presence of natural organic matter, like humic acid, in aquatic environments can mitigate the toxicity of cationic polymers like PQ-10. This mitigation occurs through complexation, reducing the effective concentration of free polymer available to interact with organisms. []
Q11: How is Polyquaternium-10 typically quantified?
A11: Several analytical techniques can be employed to quantify PQ-10:
- Potentiometric titration: This method, utilizing a polyion-sensitive electrode, allows for the quantification of PQ-10 in the presence of interfering surfactants like Sodium Lauryl Sulfate (SLS), often found in cosmetic formulations. []
- Fluorescent labeling: Attaching a fluorescent tag to PQ-10 allows for its visualization and quantification on hair fibers using techniques like fluorescent microscopy. [, ]
- Metachromatic polyelectrolyte titration: This method utilizes the color change of a metachromatic dye upon complexation with a polyelectrolyte like PQ-10 for quantification purposes. []
Q12: What is known about the dissolution and solubility behavior of Polyquaternium-10?
A12: As a water-soluble polymer, PQ-10 readily dissolves in aqueous solutions, which is essential for its incorporation into various cosmetic formulations. While specific dissolution rates are not extensively studied, factors such as molecular weight, degree of substitution, and the presence of other ingredients can influence its dissolution behavior. [, ]
Q13: Are there any alternatives to Polyquaternium-10 in hair care products?
A13: Yes, several alternative cationic polymers are used in hair care formulations, each with its own set of properties and performance characteristics:
- Guar Hydroxypropyltrimonium Chloride: Derived from guar gum, this cationic polymer offers conditioning benefits, often compared to PQ-10 in various studies. [, , , ]
- Other Polyquaterniums: The polyquaternium family includes a range of cationic polymers with varying structures and properties. For instance, Polyquaternium-7 and Polyquaternium-67 have also been explored for their hair conditioning properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)